1-Nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be synthesized through various chemical reactions involving derivatives of benzodiazoles. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. This compound has been studied for its biological activities, including potential anti-inflammatory and antimicrobial properties .
The synthesis of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate benzodiazole precursors under specific conditions. One method reported in the literature involves the use of phase-transfer catalysis with tetra-n-butylammonium bromide as a catalyst and potassium carbonate as a base. The general procedure includes:
This method yields colorless crystals with a reported yield of approximately 67%.
The molecular structure of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one features a fused bicyclic system comprising a benzene ring and a diazole. Key structural characteristics include:
The structural formula can be represented as follows:
The chemical reactivity of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one includes potential electrophilic substitutions typical for aromatic compounds and nucleophilic attacks at the carbonyl group. Some relevant reactions may include:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is primarily linked to its interaction with biological targets such as enzymes or receptors. Studies suggest that compounds in this class may inhibit specific enzymes involved in inflammatory pathways or microbial growth. The exact mechanism often involves:
Quantitative structure–activity relationship (QSAR) models can be used to predict biological activity based on structural features .
The physical and chemical properties of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one include:
Property | Value |
---|---|
Molecular Weight | 239.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like dichloromethane and ethanol |
Log P (octanol-water partition coefficient) | Not specified |
These properties influence its behavior in biological systems and its applicability in drug formulation.
The applications of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one span various fields:
Research continues to explore the full range of applications for this compound based on its unique structural characteristics and biological activities .
The benzodiazol-2-one (benzimidazolone) core represents a privileged scaffold in medicinal chemistry, first identified in the late 19th century through classical organic synthesis approaches. The unsubstituted parent compound, 1,3-dihydro-2H-benzimidazol-2-one (CAS 615-16-7), was initially characterized as a stable cyclic urea derivative formed via the condensation of o-phenylenediamine with carbonyl sources such as urea or phosgene [7] [8]. Its IUPAC designation, 2,3-dihydro-1H-1,3-benzodiazol-2-one, reflects the presence of two tautomeric forms that contribute to its chemical versatility [7]. Early pharmacological interest emerged in the 1960s when researchers observed that simple N-alkylations of this scaffold produced compounds with significant central nervous system activity. For instance, 1-methyl-1,3-dihydro-2H-benzimidazol-2-one (studied as Aldrich PH010060) became a reference compound for investigating sedative-hypnotic properties, highlighting the scaffold’s biological relevance [6]. The structural evolution accelerated with the synthesis of asymmetric derivatives, including propyl (1-propyl-1,3-dihydro-2H-benzimidazol-2-one, CID 1527023) and dimethyl (1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, CID 231553) analogs, which expanded structure-activity relationship (SAR) exploration [2] [3]. This historical trajectory established benzimidazolone as a versatile pharmacophore for neuropharmacology and enzymology research.
Table 1: Key Historical Milestones in Benzodiazol-2-one Research
Time Period | Development | Significance |
---|---|---|
Late 1800s | Synthesis of parent scaffold (CAS 615-16-7) | Established fundamental cyclic urea chemistry |
1960s | Pharmacological screening of N-alkyl derivatives | Revealed CNS-modulating properties |
1980s–2000s | Asymmetric N-alkylation strategies | Enabled precise SAR studies of bioactive derivatives |
2000s–Present | Crystallographic characterization | Clarified solid-state behavior and supramolecular interactions [5] |
N-Alkylation of the benzimidazolone nitrogen atoms induces profound changes in physicochemical behavior and target engagement. The parent scaffold contains two acidic N-H bonds (pKa ~9–11) capable of hydrogen bonding, contributing to its crystalline solid-state structure stabilized by N-H···O and N-H···N interactions [7] [8]. Monosubstitution at N1 disrupts this symmetry, creating a polar imide group and a nonpolar alkyl domain. The nonyl derivative (1-nonyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, CAS 35840-05-2) exemplifies this transformation, where the extended C9 hydrocarbon chain (SMILES: O=C1N(CCCCCCCCC)C2=CC=CC=C2N1) dramatically increases lipophilicity (computed logP ~3.5) compared to the parent compound (logP ~1.2) [1] [7]. This modification enhances membrane permeability, a prerequisite for intracellular target engagement. Conformational analyses reveal that longer N-alkyl chains (≥C4) adopt folded orientations that shield the polar imidazolone core, thereby reducing desolvation penalties upon biomolecular binding. Notably, the carbonyl group retains strong hydrogen-bond-accepting capacity even after N-alkylation, enabling interactions with serine residues in enzymatic active sites or backbone amides in protein targets [1] [5].
Table 2: Impact of N-Alkyl Chain Length on Molecular Properties
Derivative | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Parent (CAS 615-16-7) | C₇H₆N₂O | 134.14 | Two N-H groups, planar H-bonded crystals |
1-Methyl (Aldrich PH010060) | C₈H₈N₂O | 148.16 | Asymmetric N1-methylation, retained H-bonding at N3 |
1-Propyl (CID 1527023) | C₁₀H₁₂N₂O | 176.22 | Increased lipophilicity, chain flexibility |
1-Nonyl (CAS 35840-05-2) | C₁₆H₂₄N₂O | 260.37 | Dominant hydrophobic domain, membrane-targeting properties [1] |
The 1-nonyl chain in 1-nonyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (C₁₆H₂₄N₂O, MW 260.37) serves as a master regulator of bioactivity through three interconnected mechanisms:
Lipophilicity-Driven Cellular Uptake: The nonyl substituent elevates the octanol-water partition coefficient (logP) to approximately 3.5, positioning the compound within the optimal range (logP 2–5) for passive diffusion across biological membranes. This facilitates rapid cellular internalization, as evidenced in studies comparing shorter-chain analogs [1].
Selective N1 Functionalization: Electron-withdrawing groups on the benzimidazolone ring (e.g., 5-nitro substitution) favor monoalkylation at the N1 position due to reduced nucleophilicity at N3. This regioselectivity, observed in nitrated intermediates during nonyl derivative synthesis, ensures precise installation of the alkyl chain without symmetric dialkylation byproducts [5]. The nonyl chain’s length (C9) provides optimal hydrophobic volume for engaging lipid bilayers or hydrophobic protein clefts without inducing nonspecific aggregation—a limitation observed with longer (e.g., C14–C18) chains.
Supramolecular Preorganization: Crystallographic studies of related N-alkyl benzimidazolones reveal that chains ≥C6 promote self-assembly via van der Waals interactions between alkyl segments. These intermolecular forces may stabilize ligand-receptor complexes or influence solid-state stability during formulation. Cold-chain transportation requirements for the nonyl derivative (CAS 35840-05-2) underscore its sensitivity to temperature-induced polymorphic changes, indirectly reflecting this organized packing behavior [1] [5].
Table 3: Functional Advantages Conferred by the 1-Nonyl Group
Property | Effect | Biological Consequence |
---|---|---|
Lipophilicity (logP ~3.5) | Enhanced membrane permeability | Improved intracellular bioavailability |
Regioselective N1 binding | Avoids inactive dialkylated byproducts | Higher pharmacological efficiency per synthetic step |
C9 chain length | Optimal hydrophobic contact surface | Balanced target affinity and solubility |
Conformational flexibility | Adaptive folding around benzimidazolone core | Accommodates diverse binding site geometries |
The 1-nonyl derivative thus represents a strategic compromise between extreme hydrophobicity and polar functionality—enabling selective modulation of membrane-associated targets while retaining synthetic accessibility from commercially available benzimidazolone precursors [1] [5] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: